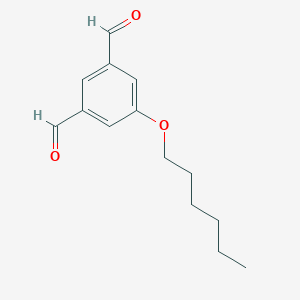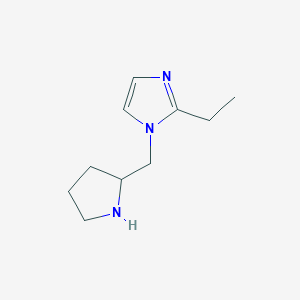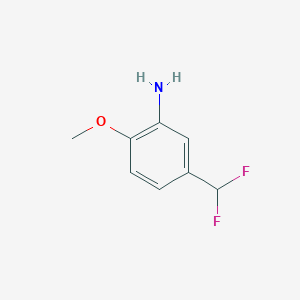
2-Amino-4-(difluoromethyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(difluoromethyl)anisole is an organic compound characterized by the presence of an amino group, a difluoromethyl group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)anisole can be achieved through several methodsThis can be generated using reagents such as chlorodifluoromethane (ClCF2H) in the presence of a base . The reaction typically proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of advanced catalytic systems can enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(difluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted anisoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-4-(difluoromethyl)anisole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(difluoromethyl)anisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can also influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(trifluoromethyl)anisole
- 2-Amino-4-(methyl)anisole
- 2-Amino-4-(chloromethyl)anisole
Uniqueness
2-Amino-4-(difluoromethyl)anisole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity compared to its analogs, making it a valuable compound for various applications .
Propiedades
Número CAS |
1261676-27-0 |
|---|---|
Fórmula molecular |
C8H9F2NO |
Peso molecular |
173.16 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-2-5(8(9)10)4-6(7)11/h2-4,8H,11H2,1H3 |
Clave InChI |
JAGVLUPDWBUOSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


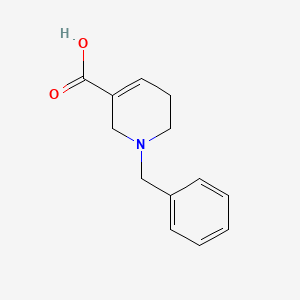
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)

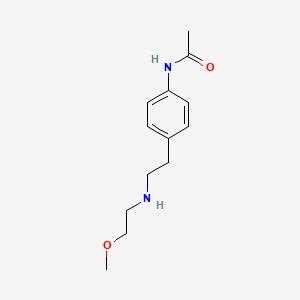
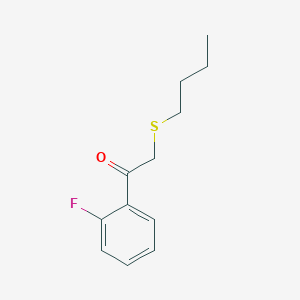
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
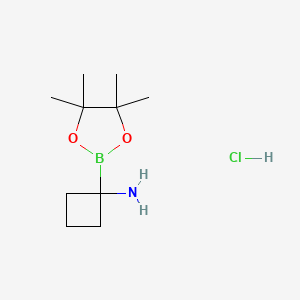
![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)

